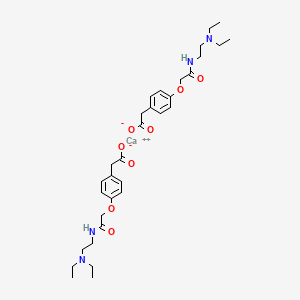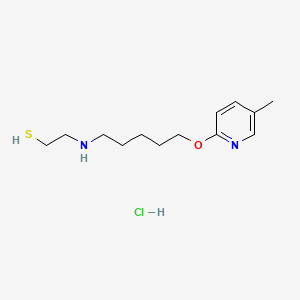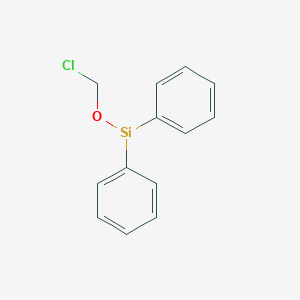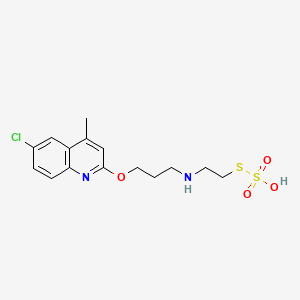
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is a complex organic compound with a unique structure. It is characterized by the presence of a benzene ring, an acetic acid moiety, and a diethylaminoethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate typically involves multiple steps. The initial step often includes the formation of the benzeneacetic acid derivative, followed by the introduction of the diethylaminoethyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the calcium salt and the incorporation of water molecules to form the dihydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their permeability and affecting cellular processes. The calcium salt form may also play a role in modulating calcium signaling pathways, which are crucial for various physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, α-phenyl-, 2-(diethylamino)ethyl ester: This compound has a similar structure but lacks the calcium salt and dihydrate components.
Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: This compound has a similar diethylaminoethyl group but differs in the benzene ring substitution pattern.
Uniqueness
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is unique due to its specific combination of functional groups and its calcium salt form
Propiedades
Número CAS |
43060-56-6 |
|---|---|
Fórmula molecular |
C32H46CaN4O8 |
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
calcium;2-[4-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]phenyl]acetate |
InChI |
InChI=1S/2C16H24N2O4.Ca/c2*1-3-18(4-2)10-9-17-15(19)12-22-14-7-5-13(6-8-14)11-16(20)21;/h2*5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,20,21);/q;;+2/p-2 |
Clave InChI |
HXZSOOZVKBBKFU-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)




![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
